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Phenylacetyl-Coenzyme A (sodium salt) -

Phenylacetyl-Coenzyme A (sodium salt)

Catalog Number: EVT-10911825
CAS Number:
Molecular Formula: C29H43N7NaO17P3S
Molecular Weight: 909.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phenylacetyl-Coenzyme A (sodium salt) is a crucial biochemical compound that serves as an intermediate in the aerobic catabolism of phenylacetate, particularly in certain bacteria. It plays a significant role in various metabolic pathways and is notably involved in the synthesis of penicillin G, an important antibiotic. The compound is characterized by its high purity (≥90%) and is typically available as a crystalline solid with a molecular formula of C29H42N7O17P3SXNaC_{29}H_{42}N_{7}O_{17}P_{3}S\cdot XNa and a molecular weight of 885.7 g/mol .

Source

Phenylacetyl-Coenzyme A is derived from the metabolism of phenylacetate, which is commonly found in various bacterial species such as Pseudomonas and Thermus thermophilus. Its synthesis and utilization are critical in microbial systems where phenylacetate serves as a carbon source .

Classification

This compound falls under the category of coenzyme derivatives, specifically classified as a thioester of coenzyme A. It is recognized for its role in biochemical reactions involving acyl group transfers, making it an essential component in metabolic pathways involving fatty acids and aromatic compounds .

Synthesis Analysis

Methods

The synthesis of Phenylacetyl-Coenzyme A can be achieved through enzymatic pathways that involve the activation of phenylacetic acid. The key enzyme responsible for this activation is phenylacetyl-CoA ligase, which catalyzes the formation of the thioester bond between phenylacetic acid and coenzyme A. This reaction typically occurs in two steps:

  1. Activation of Phenylacetic Acid: The enzyme catalyzes the conversion of phenylacetic acid to phenylacetyl-adenosine triphosphate (ATP) complex.
  2. Formation of Phenylacetyl-Coenzyme A: The activated intermediate then reacts with coenzyme A to form Phenylacetyl-Coenzyme A .

Technical Details

The enzymatic reaction requires specific conditions such as pH, temperature, and the presence of cofactors like magnesium ions. The efficiency of this synthesis can be influenced by factors such as enzyme concentration and substrate availability.

Molecular Structure Analysis

Structure

Phenylacetyl-Coenzyme A has a complex structure characterized by its multiple functional groups, including phosphate, amino, and thioester groups. The molecular structure can be represented as follows:

  • Core Structure: The core consists of the coenzyme A backbone, which includes a pantothenic acid moiety, a 3′-phosphate group, and a 4′-phosphopantetheine unit.
  • Acyl Group: The phenylacetate moiety is attached via a thioester bond to the coenzyme A backbone.

Data

The molecular weight is 885.7 g/mol, and its solubility profile indicates it is soluble in aqueous solutions at physiological pH levels, making it suitable for various biochemical applications .

Chemical Reactions Analysis

Reactions

Phenylacetyl-Coenzyme A participates in several key biochemical reactions:

  1. Penicillin Biosynthesis: It acts as an acyl donor in the final steps of penicillin production, where it replaces the α-aminoadipoyl side chain of isopenicillin N with a phenylacetate residue .
  2. Catabolic Pathways: In bacteria, it is involved in the degradation pathways of aromatic compounds, facilitating energy production through catabolism .

Technical Details

The reaction mechanisms typically involve nucleophilic attack by the thiol group of coenzyme A on the carbonyl carbon of phenylacetate, forming a stable thioester bond that is energetically favorable for subsequent reactions.

Mechanism of Action

Process

The mechanism by which Phenylacetyl-Coenzyme A exerts its effects primarily revolves around its role as an acyl donor:

  1. Binding: It binds to specific enzymes such as isopenicillin N acyltransferase, facilitating substrate specificity.
  2. Acyl Transfer: The acyl group from Phenylacetyl-Coenzyme A is transferred to other molecules during biosynthetic processes, influencing metabolic fluxes within bacterial cells.

Data

Research indicates that this compound also acts as an effector molecule that modulates gene expression related to aromatic compound metabolism by binding to regulatory proteins like PaaR and PaaX .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Solubility: Soluble in water and common organic solvents
  • Storage Conditions: Recommended storage at -20°C to maintain stability .

Chemical Properties

  • Stability: Stable under acidic conditions but may hydrolyze under basic conditions.
  • Reactivity: Reacts readily with nucleophiles due to its thioester bond, making it an important participant in various biochemical reactions.

Relevant data from studies show that its reactivity can be harnessed for synthetic applications in biochemistry .

Applications

Scientific Uses

Phenylacetyl-Coenzyme A has several significant applications:

  1. Antibiotic Production: It serves as a precursor in penicillin biosynthesis, highlighting its importance in pharmaceutical manufacturing.
  2. Biochemical Research: Utilized in studies focused on metabolic pathways involving aromatic compounds and fatty acid metabolism.
  3. Enzyme Activity Studies: Acts as a substrate or cofactor in enzymatic assays to explore enzyme kinetics and mechanisms related to acyl-CoA derivatives .
Molecular Mechanisms of Phenylacetyl-CoA in Bacterial Transcriptional Regulation

Role in TetR Family Repressor Systems (PaaR-Phenylacetyl-CoA Interactions)

Phenylacetyl-Coenzyme A (sodium salt) (Phenylacetyl-CoA) functions as a high-affinity effector molecule for TetR family transcriptional repressors, notably Phenylacetic acid repressor (PaaR), across diverse bacterial taxa. In Thermus thermophilus HB8, PaaR represses two operons essential for phenylacetate catabolism by binding to pseudopalindromic operator sequences with the consensus 5′-CNAACGNNCGTTNG-3′. Structural analyses reveal that Phenylacetyl-CoA binds PaaR monomers at a 1:1 stoichiometry, inducing conformational changes that dissociate the repressor from DNA. Homology modeling indicates PaaR’s binding pocket contains a positively charged surface that accommodates the CoA moiety, analogous to fatty acid-responsive FadR regulators. This interaction derepresses catabolic gene expression, enabling bacterial utilization of phenylacetate as a carbon source [1] [4].

Table 1: Characteristics of PaaR-Type Regulators

Bacterial SpeciesConsensus Binding SequenceEffector SpecificityBiological Function
Thermus thermophilus5′-CNAACGNNCGTTNG-3′Phenylacetyl-CoADerepression of phenylacetate operons
Corynebacterium glutamicumSimilar pseudopalindromePhenylacetyl-CoAControl of paa cluster expression
Burkholderia cenocepaciaVariant palindromic sequencesPhenylacetyl-CoACatabolic pathway regulation

The binding affinity between Phenylacetyl-CoA and PaaR is exceptionally high, with dissociation constants (K~d~) in the nanomolar range. This molecular interaction exemplifies a widespread strategy for pathway-specific regulation in bacteria utilizing aromatic compounds. Recent biosensor development leveraging PaaR-Phenylacetyl-CoA responsiveness demonstrates detection limits as low as 0.22 µM, highlighting its specificity and sensitivity [7].

Modulation of GntR Family Regulators (PaaX-Dependent Gene Derepression)

In Escherichia coli and Pseudomonas species, Phenylacetyl-CoA serves as the definitive ligand for GntR family repressor Phenylacetic acid-associated X regulator (PaaX). PaaX represses paa catabolic operons by binding operator sites with the consensus palindromic sequence 5′-TGATTC(N~26–28~)GAATCA/G-3′. Phenylacetyl-CoA binding triggers PaaX dissociation through allosteric rearrangement, permitting RNA polymerase access to promoters. Crucially, this mechanism integrates upper and lower catabolic pathways: PaaX additionally represses the styABCD operon (converting styrene to phenylacetate) in Pseudomonas sp. strain Y2, creating a hierarchical regulatory cascade where pathway intermediates coordinate pathway expression [3] [5].

Table 2: PaaX-Mediated Transcriptional Control Mechanisms

Regulatory FeatureMolecular MechanismBiological Significance
Operator RecognitionDimeric PaaX binds palindromic TGATTC motifsHigh-affinity repression of paa and sty promoters
Ligand BindingPhenylacetyl-CoA binds PaaX C-terminal domain, reducing DNA affinity >100-foldMetabolite-driven derepression
Cross-Operon RegulationPaaX represses styABCD (styrene → phenylacetate) and paa (phenylacetate → TCA) genesSynchronizes degradation of environmental aromatics with central pathway capacity

Structural comparisons indicate PaaX’s effector-binding domain undergoes helix-to-loop transitions upon Phenylacetyl-CoA binding, disrupting DNA-binding interface integrity. This mechanism differs fundamentally from TetR family repressors despite functional convergence. The PaaX-Phenylacetyl-CoA system exhibits cross-species functionality, enabling biosensor applications for phenylalanine and phenylacetate detection with nanomolar sensitivity in engineered E. coli and Cupriavidus necator [3] [7].

Allosteric Regulation of Catabolic Operons in Escherichia coli and Pseudomonas

Phenylacetyl-CoA orchestrates multi-enzyme catabolic complexes through allosteric modulation of transcriptional regulators and direct substrate channelling. The core pathway involves:

  • Activation: Phenylacetate → Phenylacetyl-CoA by ligase (PaaK)
  • Epoxidation: Ring oxygenation by multicomponent monooxygenase (PaaABCDE)
  • Isomerization & Cleavage: Epoxide → oxepin conversion (PaaG), hydrolytic ring cleavage (PaaZ), and β-oxidation

Phenylacetyl-CoA functions as both a pathway intermediate and a regulatory signal. In E. coli, it simultaneously derepresses paa operons via PaaX while activating expression of penicillin acylase (pac), linking primary metabolism to secondary metabolite production. Pseudomonas employs additional integration via the StySR two-component system (activated by styrene), which is repressed by PaaX until Phenylacetyl-CoA accumulates. This creates a feed-forward loop ensuring expression correlates with substrate availability [2] [3] [5].

Table 3: Enzymatic Reactions in Phenylacetyl-CoA Catabolism

StepEnzyme/ComplexReaction CatalyzedRegulatory Role of Phenylacetyl-CoA
1Phenylacetate-CoA ligase (PaaK)ATP + Phenylacetate → Phenylacetyl-CoA + AMP + PP~i~Substrate for pathway; Effector for PaaX/PaaR
2PaaABCDE monooxygenasePhenylacetyl-CoA + O~2~ + NADPH → 1,2-Epoxyphenylacetyl-CoAPathway commitment step
3PaaG isomerase1,2-Epoxyphenylacetyl-CoA → 2-Oxepin-2(3H)-ylideneacetyl-CoANone
4PaaZ bifunctionalOxepin-CoA → 3-Oxo-5,6-dehydrosuberyl-CoA semialdehydeNone
5PaaJ thiolaseCleavage to acetyl-CoA + adipate semialdehydeGenerates TCA cycle entry points

Structural organization enhances efficiency: Enzymes like PaaG (isomerase) and PaaF (hydratase) form metabolons that channel intermediates, minimizing release of reactive epoxides. This compartmentalization, combined with transcriptional control, optimizes flux through this energetically demanding pathway while preventing cellular damage. The dual regulatory role of Phenylacetyl-CoA exemplifies how central metabolites can evolutionarily co-opt transcriptional networks to coordinate complex biochemical transformations [2] [5].

Properties

Product Name

Phenylacetyl-Coenzyme A (sodium salt)

IUPAC Name

sodium;S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate;hydride

Molecular Formula

C29H43N7NaO17P3S

Molecular Weight

909.7 g/mol

InChI

InChI=1S/C29H42N7O17P3S.Na.H/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36;;/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;/q;+1;-1/t18-,22-,23-,24+,28-;;/m1../s1

InChI Key

FNFWWXHEJGCWOD-KLGBFWJFSA-N

Canonical SMILES

[H-].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O.[Na+]

Isomeric SMILES

[H-].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O.[Na+]

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